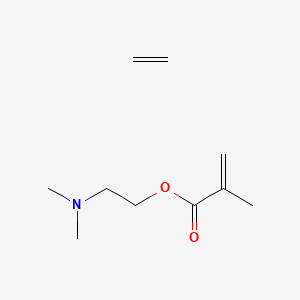

2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with ethene

Overview

Description

DA-3031 is a recombinant human granulocyte colony-stimulating factor that has been pegylated to extend its duration of action. This compound is primarily used in the medical field to stimulate the production of neutrophils, a type of white blood cell, which is crucial for fighting infections. DA-3031 is particularly beneficial for patients undergoing chemotherapy, as it helps mitigate the risk of neutropenia, a condition characterized by an abnormally low count of neutrophils .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DA-3031 involves the pegylation of filgrastim, a recombinant human granulocyte colony-stimulating factor. Pegylation is the process of attaching polyethylene glycol (PEG) chains to a molecule, which enhances its stability and prolongs its half-life in the bloodstream. The reaction conditions typically involve the use of activated PEG derivatives and specific reaction buffers to ensure efficient conjugation .

Industrial Production Methods: Industrial production of DA-3031 follows a similar synthetic route but on a larger scale. The process involves the fermentation of genetically modified Escherichia coli to produce filgrastim, followed by purification and pegylation. The final product is then subjected to rigorous quality control measures to ensure its efficacy and safety .

Chemical Reactions Analysis

Types of Reactions: DA-3031 primarily undergoes pegylation, a type of substitution reaction where PEG chains replace specific functional groups on the filgrastim molecule. This modification enhances the molecule’s pharmacokinetic properties without significantly altering its biological activity .

Common Reagents and Conditions: The pegylation process typically uses activated PEG derivatives, such as N-hydroxysuccinimide (NHS) esters or maleimide derivatives, in the presence of reaction buffers like phosphate-buffered saline (PBS). The reaction is carried out under controlled temperature and pH conditions to ensure optimal conjugation efficiency .

Major Products Formed: This compound retains the biological activity of filgrastim while exhibiting improved pharmacokinetic properties, such as extended half-life and reduced immunogenicity .

Scientific Research Applications

DA-3031 has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used extensively in clinical studies to evaluate its efficacy in preventing chemotherapy-induced neutropenia. Additionally, DA-3031 is employed in pharmacokinetic and pharmacodynamic studies to understand its behavior in the human body .

In the field of biology, DA-3031 is used to study the mechanisms of neutrophil production and function. Researchers also utilize this compound to investigate the effects of pegylation on protein stability and activity .

Mechanism of Action

DA-3031 exerts its effects by binding to specific receptors on the surface of hematopoietic cells in the bone marrow. This binding stimulates the proliferation and differentiation of neutrophil progenitor cells, leading to an increase in the production of mature neutrophils. The pegylation of filgrastim enhances its stability and prolongs its half-life, allowing for less frequent dosing while maintaining its therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds:

- Filgrastim: A non-pegylated recombinant human granulocyte colony-stimulating factor used to stimulate neutrophil production.

- Pegfilgrastim: Another pegylated form of filgrastim with similar pharmacokinetic properties to DA-3031.

- Lenograstim: A glycosylated form of granulocyte colony-stimulating factor used for similar indications .

Uniqueness of DA-3031: DA-3031 stands out due to its unique pegylation process, which provides an extended duration of action compared to non-pegylated filgrastim. This allows for less frequent dosing, improving patient compliance and reducing the risk of adverse effects associated with frequent injections .

Properties

CAS No. |

25134-54-7 |

|---|---|

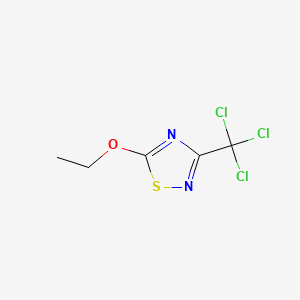

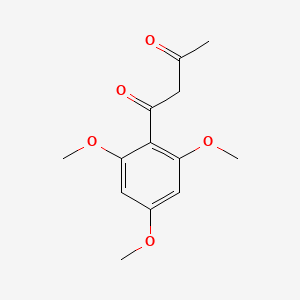

Molecular Formula |

C10H19NO2 |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

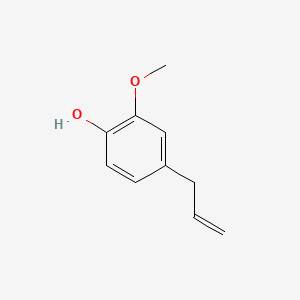

2-(dimethylamino)ethyl 2-methylprop-2-enoate;ethene |

InChI |

InChI=1S/C8H15NO2.C2H4/c1-7(2)8(10)11-6-5-9(3)4;1-2/h1,5-6H2,2-4H3;1-2H2 |

InChI Key |

PNMYDOBPCBCQIA-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCN(C)C.C=C |

Canonical SMILES |

CC(=C)C(=O)OCCN(C)C.C=C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

107227-29-2 25134-54-7 |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

F 522; DA 1701; DA 3023; DA 3031; F522; F-522; Sumiepoch F 522; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.